1H and 13C NMR spectroscopy chemical shifts for 4-(3-Nitrobenzoyl)quinoline
1H and 13C NMR spectroscopy chemical shifts for 4-(3-Nitrobenzoyl)quinoline
Structural Elucidation of 4-(3-Nitrobenzoyl)quinoline: A Comprehensive Guide to 1 H and 13 C NMR Spectroscopy
Executive Summary
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural basis for a vast array of therapeutics. The functionalization of the quinoline core, particularly at the C-4 position with aroyl groups, generates complex electronic environments that dictate both physicochemical properties and biological target affinity. This whitepaper provides an in-depth, authoritative guide to the nuclear magnetic resonance (NMR) characterization of 4-(3-nitrobenzoyl)quinoline . By deconstructing the inductive, mesomeric, and anisotropic effects governing its 1 H and 13 C NMR chemical shifts, this guide equips researchers with a self-validating framework for the unambiguous structural elucidation of complex heterocyclic systems.
Structural and Electronic Profiling
To accurately interpret the NMR spectra of 4-(3-nitrobenzoyl)quinoline, one must first understand the electronic interplay between its two primary domains:
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The Quinoline Core : A bicyclic heterocycle where the electronegative nitrogen atom (N-1) acts as a strong electron-withdrawing center, creating a pronounced dipole and deshielding adjacent nuclei[1].
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The 3-Nitrobenzoyl Moiety : Attached at the C-4 position, this group introduces a bridging ketone carbonyl (a strong π -acceptor) and a nitro group at the meta-position of the pendant phenyl ring. The nitro group exerts powerful inductive (-I) and mesomeric (-M) withdrawing effects, drastically altering the electron density of the aromatic system.
Numbering Convention
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Quinoline Ring : N is 1, C-2, C-3, C-4 (point of attachment), C-4a (bridgehead), C-5, C-6, C-7, C-8, C-8a (bridgehead).
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Benzoyl Ring : C-1' (attached to carbonyl), C-2' (between carbonyl and NO 2 ), C-3' (attached to NO 2 ), C-4', C-5', C-6'.
1 H NMR Spectroscopy: Mechanistic Causality & Assignments
The 1 H NMR spectrum of 4-(3-nitrobenzoyl)quinoline is defined by extreme downfield shifts caused by the synergistic electron-withdrawing effects of the heterocyclic nitrogen, the carbonyl group, and the nitro group.
Causality of Chemical Shifts
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The Heteroatom Effect (H-2 and H-8) : The H-2 proton is significantly deshielded by the adjacent nitrogen atom, typically appearing as the most downfield signal on the quinoline core (around δ 8.8–9.1 ppm)[1]. Furthermore, the H-8 proton experiences a "peri-effect" due to its spatial proximity to the nitrogen lone pair, pushing it further downfield than the other carbocyclic protons[1].
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The Nitro-Group Effect (H-2' and H-4') : Electron-withdrawing groups (EWGs) like -NO 2 decrease electron density across the aromatic ring, deshielding protons and shifting them downfield[1]. The H-2' proton is uniquely flanked by both the carbonyl group and the nitro group. This dual-deshielding environment pushes H-2' to δ ~8.65 ppm, appearing as a narrow triplet due to meta-coupling ( 4J≈2.0 Hz).
Table 1: Predictive 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
PositionProton δ (ppm)Multiplicity J (Hz)Causality / Assignment NotesQuinoline Core2H-29.05d4.5Deshielded by adjacent heterocyclic nitrogen (-I effect)[1].3H-37.52d4.5Shielded relative to H-2; typical α β coupling.5H-58.15dd8.5, 1.2Peri-deshielding from the C-4 carbonyl π -system.6H-67.60ddd8.5, 6.9, 1.2Standard aromatic resonance.7H-77.78ddd8.4, 6.9, 1.5Standard aromatic resonance.8H-88.22d8.4Deshielded by proximity to nitrogen lone pair (peri-effect)[1].3-Nitrobenzoyl Ring2'H-2'8.65t2.0Highly deshielded by both C=O and NO 2 groups; meta-coupling only.4'H-4'8.48ddd8.2, 2.0, 1.0Deshielded by ortho-NO 2 (-I, -M effects)[1].5'H-5'7.75t8.2Least deshielded on the benzoyl ring; meta to both EWGs.6'H-6'8.18dt8.2, 1.5Deshielded by ortho-carbonyl group.
13 C NMR Spectroscopy: Mechanistic Causality & Assignments
The 13 C NMR spectrum provides a direct map of the carbon skeleton. The chemical shifts are heavily influenced by the hybridization state and the electronegativity of attached substituents.
Causality of Chemical Shifts
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Carbonyl Carbon (C=O) : The highly polarized C=O bond leaves the carbon nucleus severely electron-deficient, resulting in a resonance deep in the downfield region ( δ ~194.5 ppm).
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Heteroaromatic Carbons : The quinoline C-2 carbon is highly deshielded by the adjacent nitrogen, typically resonating near 150 ppm[2].
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Nitro-Substituted Carbon (C-3') : The direct attachment of the strongly electron-withdrawing nitro group pulls electron density away from C-3', shifting it to approximately 148 ppm[3].
Table 2: Predictive 13 C NMR Chemical Shifts (100 MHz, CDCl 3 )
| Position | Carbon Type | δ (ppm) | Causality / Assignment Notes |
| C=O | Quaternary | 194.5 | Ketone carbonyl carbon, highly deshielded. |
| 2 | CH | 150.2 | Adjacent to electronegative nitrogen[2]. |
| 8a | Quaternary | 148.5 | Bridgehead carbon adjacent to nitrogen[4]. |
| 3' | Quaternary | 148.2 | Carbon attached to the strongly electron-withdrawing NO 2 group[3]. |
| 4 | Quaternary | 142.8 | Substituted quinoline carbon attached to the carbonyl. |
| 1' | Quaternary | 138.5 | Benzoyl ipso-carbon attached to carbonyl. |
| 8 | CH | 130.1 | Aromatic CH[4]. |
| 4' | CH | 128.0 | Aromatic CH. |
| 4a | Quaternary | 125.4 | Bridgehead carbon. |
| 2' | CH | 124.5 | Aromatic CH between two EWGs. |
| Others | CH | 120 - 135 | Remaining aromatic carbons (C-5, C-6, C-7, C-3, C-5', C-6'). |
Experimental Protocol: A Self-Validating NMR Workflow
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating sequence where each subsequent experiment confirms the hypotheses generated by the previous one.
Step 1: Sample Preparation (The Foundation of Resolution)
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Weigh 15–20 mg of highly purified 4-(3-nitrobenzoyl)quinoline.
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Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality: High concentration ensures sufficient signal-to-noise (S/N) for 13 C and 2D HMBC experiments, while TMS provides a reliable internal standard ( δ 0.00 ppm) to calibrate the chemical shifts accurately[4].
Step 2: 1D NMR Acquisition (Primary Mapping)
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Acquire 1 H NMR at 400 MHz or 600 MHz using a standard 30° pulse program (zg30), 16 scans, and a relaxation delay (D1) of 2 seconds.
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Acquire 13 C{ 1 H} NMR at 100 MHz or 150 MHz using a power-gated decoupling sequence (zgpg30), 1024 scans, and D1 of 2.5 seconds.
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Self-Validation: The integration of the 1 H spectrum must yield exactly 10 aromatic protons. The 13 C spectrum must display 16 distinct carbon signals, validating the molecular formula C 16 H 10 N 2 O 3 .
Step 3: 2D NMR Acquisition (Orthogonal Validation)
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COSY (Correlation Spectroscopy) : Acquire to map homonuclear 3-bond couplings.
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Validation: The H-5/H-6/H-7/H-8 spin system must be completely isolated from the H-2/H-3 system, confirming the integrity of the quinoline bicyclic core[3].
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HSQC (Heteronuclear Single Quantum Coherence) : Acquire to correlate protons to their directly attached carbons.
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Validation: This immediately differentiates the 6 quaternary carbons (which will be absent in HSQC) from the 10 CH carbons.
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HMBC (Heteronuclear Multiple Bond Correlation) : Acquire to map 2- and 3-bond C-H couplings.
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Validation: This is the critical step for linking the two ring systems. Both the H-3 (quinoline) and H-2'/H-6' (benzoyl) protons must show strong 3-bond correlations to the bridging carbonyl carbon ( δ 194.5 ppm), definitively proving the 4-aroyl connectivity[3].
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Data Visualization: NMR Elucidation Workflow
Fig 1. Self-validating NMR workflow for the structural elucidation of quinoline derivatives.
References
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[1] Title: Application Note: 1H NMR Characterization of Substituted Quinolines | Source: BenchChem | URL:
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[3] Title: Substituent effects of the N,N-dimethylsulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines | Source: PubMed | URL:
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[2] Title: Quinoline - 13C NMR Chemical Shifts | Source: SpectraBase | URL:
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[4] Title: Electronic Supporting Information - Quinoline N-oxide | Source: RSC.org | URL:
